2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide is a complex organic compound featuring a pyridine ring substituted with cyano, ethyl, methyl, and trifluoromethyl groups, along with a sulfanyl group and an acetamide moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen triple helices, which are essential for the structural integrity of various tissues.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits collagen prolyl-4-hydroxylase, it could potentially lead to changes in collagen formation and tissue structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the attachment of the sulfanyl group and the acetamide moiety under controlled conditions, often using catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with cyano, ethyl, methyl, and trifluoromethyl substitutions, such as:
- 2-cyano-4-methyl-6-ethylpyridine
- 4-(trifluoromethyl)-2-cyano-6-ethylpyridine
- N-(1-phenylethyl)-2-(pyridin-2-yl)sulfanylacetamide .
Uniqueness
What sets 2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS/c1-4-16-12(2)18(20(21,22)23)15(10-24)19(26-16)28-11-17(27)25-13(3)14-8-6-5-7-9-14/h5-9,13H,4,11H2,1-3H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVGIAGYKAPYKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)SCC(=O)NC(C)C2=CC=CC=C2)C#N)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.